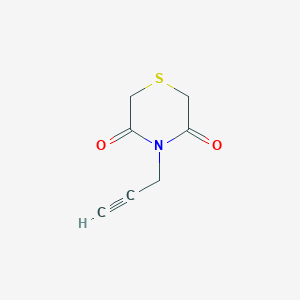

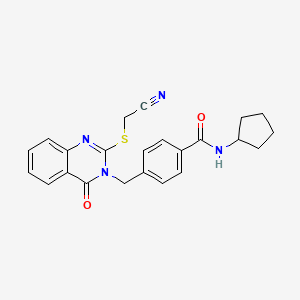

![molecular formula C11H22N2O5S2 B2423969 N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanesulfonamide CAS No. 2415534-58-4](/img/structure/B2423969.png)

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Piperidine derivatives, such as the one , play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of these compounds involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of “N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanesulfonamide” is not explicitly mentioned in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanesulfonamide” are not explicitly mentioned in the search results .Applications De Recherche Scientifique

Synthesis and Application in Organic Chemistry

A significant area of research involving compounds related to N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanesulfonamide focuses on their synthesis and application in organic chemistry. For example, Woo et al. (2004) describe an efficient method for converting sterically hindered carboxylic acids to N-methoxy-N-methyl amides, a process which may involve similar sulfonamide compounds (Woo, Fenster, & Dake, 2004). Similarly, Li-fang (2002) studied the synthesis of methylsulfonamide using methanesulfonyl chloride, a related compound in the synthesis pathway (Zhao Li-fang, 2002).

Cyclization Reactions and Indole Ring Construction

Another research focus is on cyclization reactions and the construction of indole rings, where related compounds play a crucial role. Hiroya et al. (2002) explored the cyclization reactions of N-methanesulfonyl derivatives in the efficient construction of indole rings, indicating a possible application of similar sulfonamide compounds (Hiroya, Itoh, Ozawa, Kanamori, & Sakamoto, 2002).

Structural Studies and Supramolecular Assembly

Research by Dey et al. (2015) into the structural study of nimesulidetriazole derivatives, which are chemically related, highlights the importance of sulfonamide compounds in understanding supramolecular assembly and molecular interactions (Dey, Ghosh, Mareddy, Anireddy, Pal, & Mukherjee, 2015).

Antibacterial Agent Synthesis

The synthesis of antibacterial agents is another area of application. Hashimoto et al. (2007) reported on the synthesis of a broad-spectrum antibacterial agent involving 2-sulfonylquinolone, a compound with structural similarities, demonstrating the potential for related sulfonamides in antibiotic development (Hashimoto, Pais, Wang, Lucien, Incarvito, Deshpande, Bradbury, & Wiles, 2007).

Catalytic Asymmetric Synthesis

In the field of catalytic asymmetric synthesis, Wipf and Wang (2002) developed new ligands using 2-aminocyclohexanecarboxylic acid derivatives, which may involve compounds akin to N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanesulfonamide (Wipf & Wang, 2002).

Mécanisme D'action

Propriétés

IUPAC Name |

N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O5S2/c1-18-11(9-12-20(16,17)10-3-4-10)5-7-13(8-6-11)19(2,14)15/h10,12H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPLLOJGTAOJNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCN(CC1)S(=O)(=O)C)CNS(=O)(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

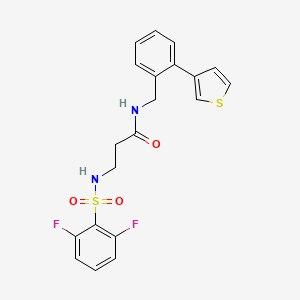

![8-(Chloromethyl)imidazo[1,5-a]pyridine](/img/structure/B2423886.png)

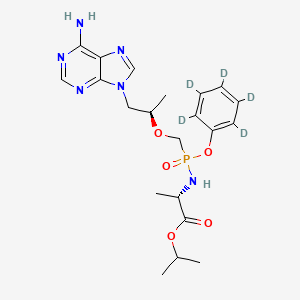

![2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide](/img/structure/B2423891.png)

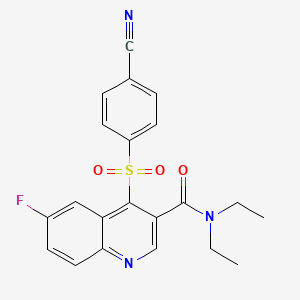

![Endo-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B2423893.png)

![2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B2423898.png)

![2-[1-(Cyclopentylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2423901.png)

![N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2423907.png)

![8-(2,3-Dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione](/img/structure/B2423909.png)